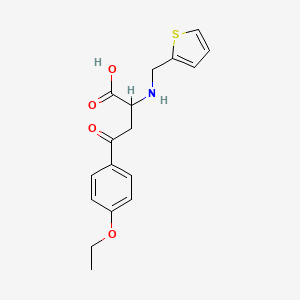

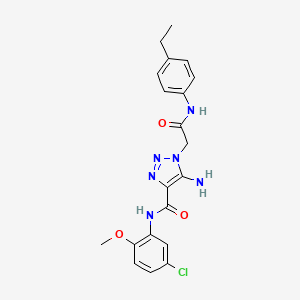

4-(4-ethoxyphenyl)-4-oxo-2-(thiophen-2-ylmethylamino)butanoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .

Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .

Chemical Reactions Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Aplicaciones Científicas De Investigación

Synthesis Processes

- Synthesis of Key Intermediates : A study by Delhaye et al. (2006) developed an organic solvent-free process for synthesizing key intermediates like 4-(4-hydroxyphenyl)butanoic acid, which is crucial in the synthesis of compounds structurally related to 4-(4-ethoxyphenyl)-4-oxo-2-(thiophen-2-ylmethylamino)butanoic acid (Delhaye, Diker, Donck, & Merschaert, 2006).

Chemical Analysis and Chromatography

- Fluorogenic Labeling for HPLC : The use of derivatives similar to the compound for fluorogenic labeling in high-performance liquid chromatography (HPLC) was explored by Gatti et al. (1990). This method aids in the analysis of biologically important thiols (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

Molecular Modelling and Pharmacological Applications

- TRPV1 Channel Modulators : Aiello et al. (2016) identified 4-(thiophen-2-yl)butanoic acid as a substitute in the synthesis of TRPV1 agonists. This research is pertinent for understanding the pharmacological properties and potential therapeutic applications of related compounds (Aiello et al., 2016).

Nanotechnology and Material Science

- Optical Gating of Synthetic Ion Channels : The use of compounds structurally related to the chemical for optical gating of synthetic ion channels in nanofluidic devices was demonstrated by Ali et al. (2012). This research highlights the potential application in nanotechnology and material science (Ali, Nasir, Ramirez, Ahmed, Nguyen, Fruk, Mafe, & Ensinger, 2012).

Advanced Materials and Solar Energy

- Dye-Sensitized Solar Cells : Research by Hagberg et al. (2008) on organic sensitizers for dye-sensitized solar cells provides insights into the use of similar chemical structures in the field of renewable energy (Hagberg, Yum, Lee, De Angelis, Marinado, Karlsson, Humphry-Baker, Sun, Hagfeldt, Grätzel, & Nazeeruddin, 2008).

Antimicrobial Research

- Antimicrobial Activities of Derivatives : A study by Wardkhan et al. (2008) investigated the antimicrobial activities of compounds structurally related to 4-(4-ethoxyphenyl)-4-oxo-2-(thiophen-2-ylmethylamino)butanoic acid. This research contributes to the understanding of their potential use in antimicrobial treatments (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Propiedades

IUPAC Name |

4-(4-ethoxyphenyl)-4-oxo-2-(thiophen-2-ylmethylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S/c1-2-22-13-7-5-12(6-8-13)16(19)10-15(17(20)21)18-11-14-4-3-9-23-14/h3-9,15,18H,2,10-11H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRORFTPGAGTHHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)CC(C(=O)O)NCC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-ethoxyphenyl)-4-oxo-2-(thiophen-2-ylmethylamino)butanoic Acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[4-(3-Bromophenyl)-1,3-thiazol-2-yl]methyl}amino)ethan-1-ol](/img/structure/B2643462.png)

![(Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2643466.png)

![4-ethoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2643471.png)

![N-[2-(dimethylamino)-2-oxoethyl]-N-ethyl-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2643472.png)

![N-[(3-Methoxy-1,2-oxazol-5-yl)methyl]but-2-ynamide](/img/structure/B2643473.png)

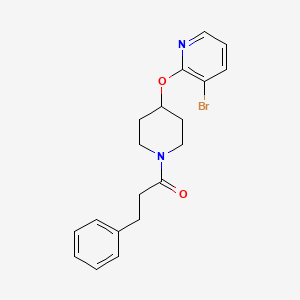

![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2643474.png)

![Methyl 2-[1-(oxirane-2-carbonyl)pyrrolidin-3-yl]benzoate](/img/structure/B2643475.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2643476.png)

![N-(3-methylphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2643482.png)